5,6-Bis(benzyloxy)-1-hydroxy-9H-xanthen-9-one
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Overview
Description
5,6-Bis(benzyloxy)-1-hydroxy-9H-xanthen-9-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of benzyloxy groups and a hydroxy group attached to a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(benzyloxy)-1-hydroxy-9H-xanthen-9-one typically involves multiple steps, starting with the preparation of the xanthene core. The benzyloxy groups are introduced through benzylation reactions, where benzyl halides react with the hydroxyl groups on the xanthene core under basic conditions. The hydroxy group is then introduced through selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale benzylation and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(benzyloxy)-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5,6-Bis(benzyloxy)-1-hydroxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Bis(benzyloxy)-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Bis(benzyloxy)indole
- 5,6-Bis(benzyloxy)-1,3-dioxathiepane
- 5,6-Bis(benzyloxy)cyclohexa-1,3-diene
Uniqueness
5,6-Bis(benzyloxy)-1-hydroxy-9H-xanthen-9-one is unique due to the presence of both benzyloxy and hydroxy groups on the xanthene core, which imparts distinct chemical and biological properties
Properties
CAS No. |
113681-58-6 |
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Molecular Formula |
C27H20O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-hydroxy-5,6-bis(phenylmethoxy)xanthen-9-one |
InChI |
InChI=1S/C27H20O5/c28-21-12-7-13-22-24(21)25(29)20-14-15-23(30-16-18-8-3-1-4-9-18)27(26(20)32-22)31-17-19-10-5-2-6-11-19/h1-15,28H,16-17H2 |
InChI Key |
BCLARXDBRMPZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=O)C4=C(C=CC=C4O3)O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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